

Application Notes and Protocols for CHPG Sodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CHPG Sodium salt*

Cat. No.: *B10787915*

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Introduction

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor predominantly expressed in the central nervous system.[1] As a water-soluble form of CHPG, the sodium salt offers convenience in experimental applications.[2] mGluR5 is implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases. These application notes provide detailed information on the solubility of **CHPG sodium salt**, experimental protocols for its use in key research applications, and an overview of the signaling pathways it modulates.

Data Presentation

Solubility of CHPG Sodium Salt

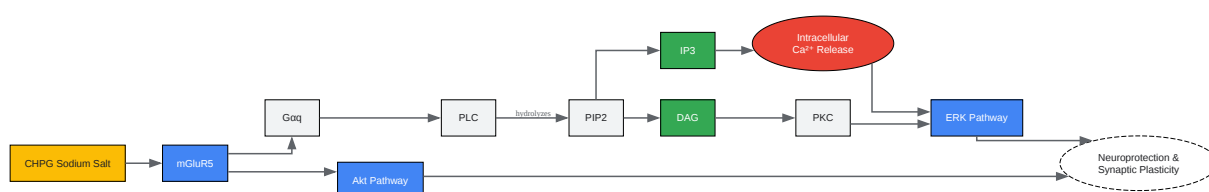
The solubility of **CHPG sodium salt** in commonly used laboratory solvents is summarized below. It is recommended to prepare stock solutions fresh on the day of the experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Before use, equilibrate the solution to room temperature and ensure no precipitation is present.[2]

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
Water	50 - 100	11.18 - 22.36
DMSO	50	11.18

Data compiled from multiple sources.[3]

Signaling Pathways

Activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of mGluR5 to Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Downstream of this, CHPG has been shown to activate the extracellular signal-regulated kinase (ERK) and Akt signaling pathways, which are crucial for processes like neuroprotection.



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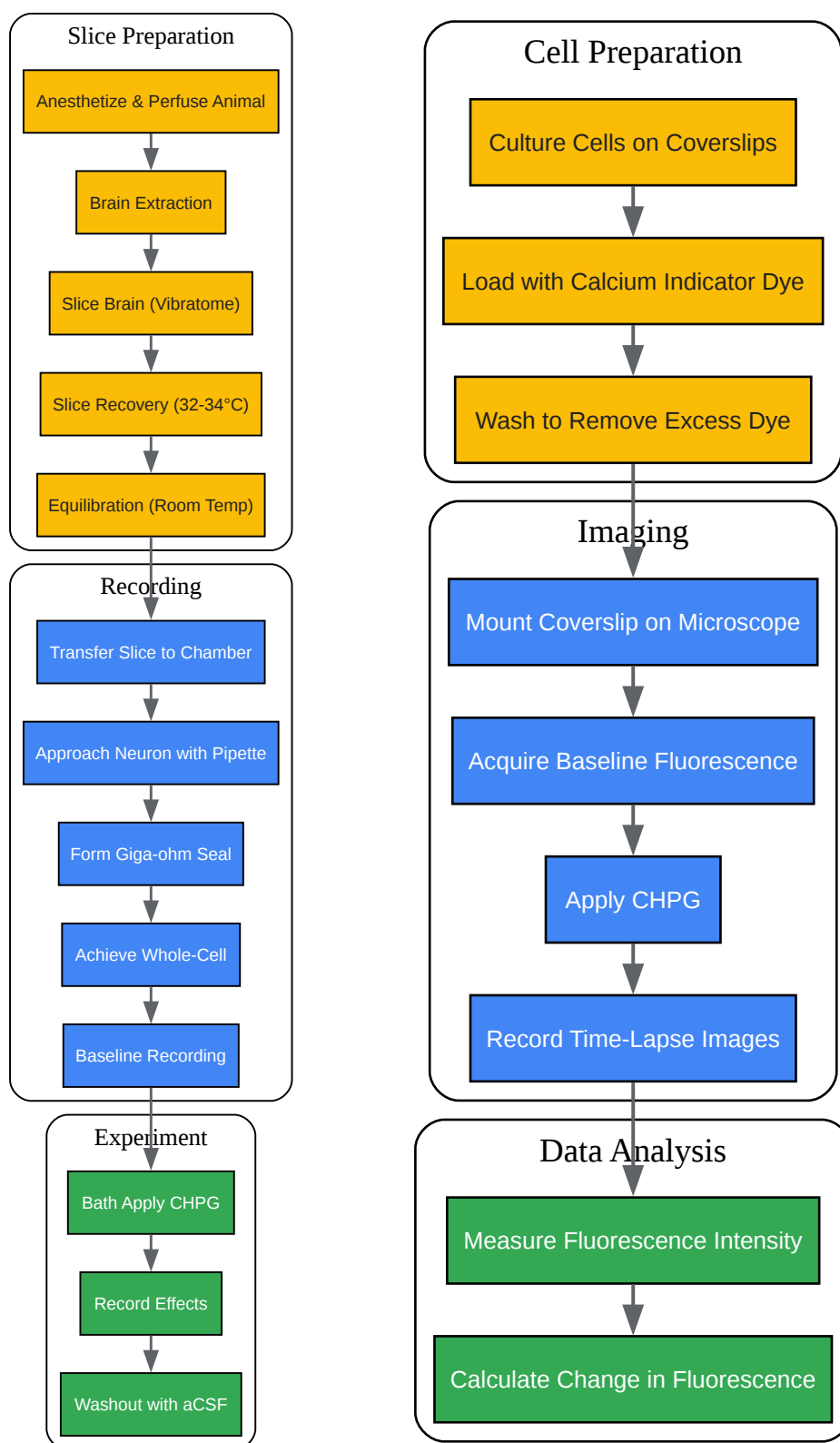
CHPG-activated mGluR5 signaling cascade.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of CHPG on neuronal excitability and synaptic transmission.

Workflow Diagram:



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References

- 1. benchchem.com [benchchem.com]
- 2. The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CHPG Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787915#chpg-sodium-salt-solubility-in-water-and-dmsol]

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